molecular formula C10H7IN2O3 B13878070 8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester

8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester

Cat. No.: B13878070
M. Wt: 330.08 g/mol
InChI Key: MCXNAYNARJUQOC-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a naphthyridine core, which is a fused ring system consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate typically involves the iodination of a naphthyridine precursor followed by esterification. One common method involves the reaction of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting iodinated intermediate is then esterified using methanol and a strong acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom at the 5-position can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 8-oxo-5-iodo-1,6-naphthyridine-7-carboxylate.

    Reduction: Formation of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis. In anticancer research, it may induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate: Lacks the iodine atom at the 5-position, resulting in different reactivity and biological activity.

    8-Hydroxy-5-iodo-1,6-naphthyridine-7-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.

    5-Iodo-1,6-naphthyridine-7-carboxylate: Lacks the hydroxyl group at the 8-position, affecting its chemical and biological properties.

Uniqueness

Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate is unique due to the presence of both the hydroxyl and iodine functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C10H7IN2O3

Molecular Weight

330.08 g/mol

IUPAC Name

methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C10H7IN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3

InChI Key

MCXNAYNARJUQOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)I)O

Origin of Product

United States

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